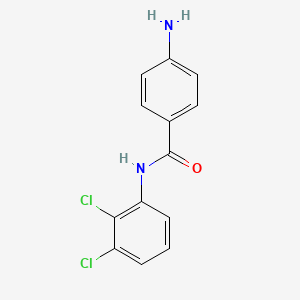

4-Amino-N-(2,3-dichlorophényl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an amino group, a dichlorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

4-Amino-N-(2,3-dichlorophenyl)benzamide has shown significant potential in the development of new therapeutic agents. Its biological activities include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). The compound's mechanism may involve the inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis and cell cycle regulation .

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for blood sugar regulation. Inhibition of DPP-IV can enhance insulin release and improve glucose control in diabetic patients .

2. Biological Studies

The compound is utilized in various biological studies focusing on:

- Protein Interactions : Research has explored how 4-Amino-N-(2,3-dichlorophenyl)benzamide interacts with specific proteins and enzymes, providing insights into its potential as a therapeutic agent.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Industrial Applications

Beyond its medicinal uses, 4-Amino-N-(2,3-dichlorophenyl)benzamide finds applications in the production of specialty chemicals and materials. Its properties make it suitable for:

- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Herbicidal Compositions : Research indicates that benzamide derivatives can be formulated into herbicides. The unique structure of 4-Amino-N-(2,3-dichlorophenyl)benzamide may contribute to the development of effective herbicidal agents that target specific weeds without harming crops .

Case Study 1: Anticancer Research

In vitro studies revealed that 4-Amino-N-(2,3-dichlorophenyl)benzamide had an IC50 value in the low micromolar range against MDA-MB-231 cells. This suggests potent antiproliferative effects that warrant further investigation into its mechanism of action and potential therapeutic implications in oncology.

Case Study 2: Dipeptidyl Peptidase-IV Inhibition

A study utilizing computer-aided drug design identified several derivatives based on the aminobenzamide scaffold as potential DPP-IV inhibitors. Among these derivatives, compounds similar to 4-Amino-N-(2,3-dichlorophenyl)benzamide exhibited enhanced activity compared to reference compounds at concentrations as low as 100 μM .

Méthodes De Préparation

The synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the final product in high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

4-Amino-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

4-Amino-N-(2,3-dichlorophenyl)benzamide can be compared with other similar compounds, such as:

4-Amino-N-(2,4-dichlorophenyl)benzamide: Similar structure but with different chlorine substitution pattern, leading to variations in chemical reactivity and biological activity.

4-Amino-N-(3,4-dichlorophenyl)benzamide: Another isomer with distinct properties due to the position of chlorine atoms on the phenyl ring.

Activité Biologique

4-Amino-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

4-Amino-N-(2,3-dichlorophenyl)benzamide features an amine group attached to a benzamide structure with dichlorophenyl substitution. Its chemical formula is C13H10Cl2N2O, and it has a molecular weight of 295.14 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 4-Amino-N-(2,3-dichlorophenyl)benzamide. The compound has shown promise in inhibiting the growth of various cancer cell lines.

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29), suggesting potent antiproliferative effects .

- Mechanism of Action : The mechanism by which 4-Amino-N-(2,3-dichlorophenyl)benzamide exerts its anticancer effects may involve the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

- Antibacterial Efficacy : In vitro tests have demonstrated that 4-Amino-N-(2,3-dichlorophenyl)benzamide exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxicity of 4-Amino-N-(2,3-dichlorophenyl)benzamide involved treating MDA-MB-231 cells with various concentrations of the compound. The results indicated an IC50 value of approximately 1.5 µM, significantly lower than many conventional chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 50 µg/mL against both strains, suggesting that it could be developed as a therapeutic agent for bacterial infections .

Data Summary

Propriétés

IUPAC Name |

4-amino-N-(2,3-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOHBNMUNXNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.